3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one” is a heterocyclic compound . It belongs to the class of triazolopyrimidines, which are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by 1H NMR, 13C NMR, FTIR, MS, elemental analysis, and X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation reactions and cycloaddition with dipolarophiles .Scientific Research Applications
- Notably, compound 14 demonstrated potent dual activity against both cancer cell lines and CDK2, making it a promising candidate for further investigation .
- Another class of compounds, [1,2,4]triazolo[4,3-a]quinoxalines, has been studied for their antiviral activity. Among these, compound 8b showed significant antiviral effects by reducing the number of plaques in vitro. Although other compounds in this series exhibited less pronounced effects, they still hold potential for antiviral drug development .
- Researchers have synthesized 6-ferrocenyl-3-substituted-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and evaluated their biological activity against human fibrosarcoma cells (HT1080) and human foreskin fibroblasts (hTERT-BJ). These compounds may have implications in cancer treatment and warrant further investigation .
Cancer Treatment (CDK2 Inhibition)
Antiviral Properties
Biological Evaluation
Enzymatic Inhibition and Cell Cycle Alteration
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4OS/c1-8-6-11(19)15-12-16-17-13(18(8)12)20-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLGTBRTDCETLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.